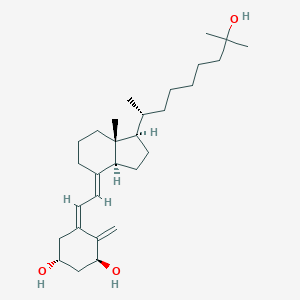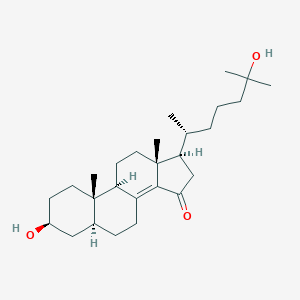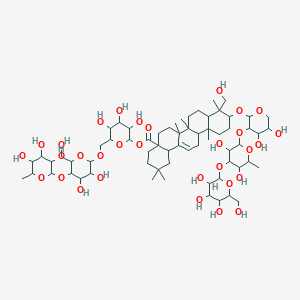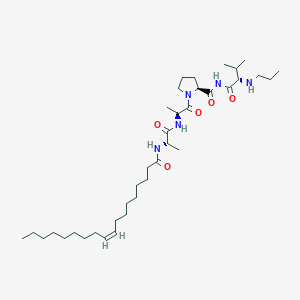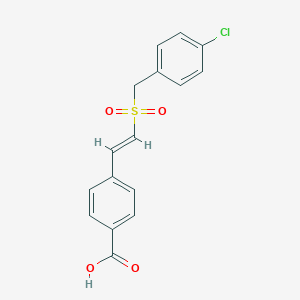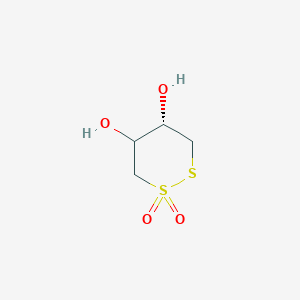
(S)-2-Amino-4-(hydroxyamino)butanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-Amino-4-(hydroxyamino)butanoic acid, also known as L-threo-3,4-dihydroxyphenylserine (DOPS), is a non-proteinogenic amino acid that has been studied for its potential therapeutic applications. DOPS is a precursor of norepinephrine and dopamine, two important neurotransmitters in the central nervous system.
科学的研究の応用
DOPS has been studied for its potential therapeutic applications in several areas. One area of research is in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain. DOPS has been shown to increase dopamine levels in the brain and improve motor symptoms in Parkinson's patients.
Another area of research is in the treatment of orthostatic hypotension, a condition characterized by a drop in blood pressure upon standing. DOPS has been shown to increase blood pressure and improve symptoms in patients with this condition.
DOPS has also been studied for its potential use in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and chronic fatigue syndrome.
作用機序
DOPS acts as a precursor to norepinephrine and dopamine, two important neurotransmitters in the central nervous system. DOPS is converted to DOPA by the enzyme L-aromatic amino acid decarboxylase, and then to dopamine and norepinephrine by other enzymes. By increasing the levels of these neurotransmitters, DOPS may improve symptoms in conditions such as Parkinson's disease and orthostatic hypotension.
Biochemical and Physiological Effects:
DOPS has been shown to increase dopamine and norepinephrine levels in the brain, which can improve motor symptoms in Parkinson's disease patients. DOPS has also been shown to increase blood pressure, which can improve symptoms in patients with orthostatic hypotension.
実験室実験の利点と制限
One advantage of using DOPS in lab experiments is its ability to increase dopamine and norepinephrine levels in the brain, which can be useful in studying the effects of these neurotransmitters on behavior and cognition. One limitation of using DOPS is its potential to interact with other medications and cause side effects.
将来の方向性
Future research on DOPS could focus on its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, research could focus on developing new synthesis methods for DOPS that are more efficient and cost-effective. Finally, research could focus on identifying potential side effects and drug interactions associated with DOPS use.
合成法
DOPS can be synthesized through the reaction of L-serine with 3,4-dihydroxyphenylalanine (DOPA) using the enzyme DOPA decarboxylase. The reaction yields DOPS and carbon dioxide.
特性
CAS番号 |
111821-59-1 |
|---|---|
製品名 |
(S)-2-Amino-4-(hydroxyamino)butanoic acid |
分子式 |
C124H180N34O31 |
分子量 |
134.13 g/mol |
IUPAC名 |
(2S)-2-amino-4-(hydroxyamino)butanoic acid |
InChI |
InChI=1S/C4H10N2O3/c5-3(4(7)8)1-2-6-9/h3,6,9H,1-2,5H2,(H,7,8)/t3-/m0/s1 |
InChIキー |
VIWSVOOCJXAYRE-VKHMYHEASA-N |
異性体SMILES |
C(CNO)[C@@H](C(=O)O)N |
SMILES |
C(CNO)C(C(=O)O)N |
正規SMILES |
C(CNO)C(C(=O)O)N |
同義語 |
4-HDABA 4-N-hydroxy-2,4-diaminobutyric acid 4-N-hydroxy-2,4-diaminobutyric acid hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







